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molecular formula C8H5Br3O2 B8533470 4-Bromo-3-(dibromomethyl)benzoic acid

4-Bromo-3-(dibromomethyl)benzoic acid

Cat. No. B8533470
M. Wt: 372.84 g/mol
InChI Key: KXBYXQFQYZOVOY-UHFFFAOYSA-N
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Patent
US07572790B2

Procedure details

4-Bromo-3-(dibromomethyl)benzoic acid (3.7 g) was added to a solution of aqueous sodium carbonate (16 g in 100 ml) and the mixture heated at 70° C. for 12 hrs. The pH of the cooled reaction was adjusted to pH5 using hydrochloric acid (2N) and the mixture extracted with ethyl acetate, to give, after evaporation of the solvent in vacuo, 4-bromo-3-formylbenzoic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH:11](Br)Br.Cl.C(=O)([O-])[O-:16].[Na+].[Na+]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH:11]=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C(Br)Br
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pH of the cooled reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent in vacuo, 4-bromo-3-formylbenzoic acid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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